1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264039-72-6
VCID: VC11705892
InChI: InChI=1S/C17H15ClN2O2/c1-11-13(18)8-5-9-15(11)20-16(10-14(19-20)17(21)22)12-6-3-2-4-7-12/h2-9,16H,10H2,1H3,(H,21,22)
SMILES: CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1264039-72-6

Cat. No.: VC11705892

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid - 1264039-72-6

Specification

CAS No. 1264039-72-6
Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Standard InChI InChI=1S/C17H15ClN2O2/c1-11-13(18)8-5-9-15(11)20-16(10-14(19-20)17(21)22)12-6-3-2-4-7-12/h2-9,16H,10H2,1H3,(H,21,22)
Standard InChI Key IFFQGCWTHNUVJN-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Canonical SMILES CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Basic Properties

The compound has a molecular formula of C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.8 g/mol. Its IUPAC name, 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflects the substitution pattern: a 3-chloro-2-methylphenyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the dihydropyrazole ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1264039-72-6
Molecular FormulaC₁₇H₁₅ClN₂O₂
Molecular Weight314.8 g/mol
SMILESCC1=C(C=CC(=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
InChI KeyTYIXCBQLDDAIFT-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar dihydropyrazole ring with the carboxylic acid group adopting a syn conformation relative to the adjacent nitrogen.

Synthesis and Reaction Pathways

Current Synthetic Strategies

  • Cyclocondensation: Reaction of β-ketoesters with hydrazines, followed by functionalization . For example, InCl₃-catalyzed multicomponent reactions under ultrasound irradiation yield pyrano[2,3-c]pyrazole derivatives in 80–95% yields .

  • Post-Modification: Carboxylic acid introduction via hydrolysis of ester precursors .

Table 2: Hypothetical Synthesis Route

StepReaction ComponentConditions
1Ethyl acetoacetate + HydrazineInCl₃, 50% EtOH, 40°C, US
2Intermediate + Chlorinated aryl aldehydeAcid catalysis, reflux
3Ester hydrolysisNaOH, H₂O, Δ

Ultrasound-assisted methods reduce reaction times to 20–30 minutes compared to conventional heating .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility (estimated ~1–5 mg/mL at pH 7), with enhanced solubility in polar aprotic solvents (DMF, DMSO). Stability studies are lacking, but analogous compounds degrade above 200°C, suggesting thermal sensitivity.

Acid-Base Behavior

The carboxylic acid (pKa ~4.2) and pyrazole N-H (pKa ~9.8) groups enable pH-dependent ionization, influencing bioavailability and reactivity .

Biological Activity and Applications

Material Science Applications

The conjugated π-system and hydrogen-bonding capacity suggest utility in:

  • Organic semiconductors: As electron-transport layers in OLEDs.

  • Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies using green catalysts (e.g., BiCl₃, ZrO₂).

  • Biological Screening: Evaluate against cancer cell lines (MCF-7, A549) and microbial pathogens.

  • Crystallography: Resolve 3D structure to guide drug design.

  • Derivatization: Explore amide and ester prodrugs to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator